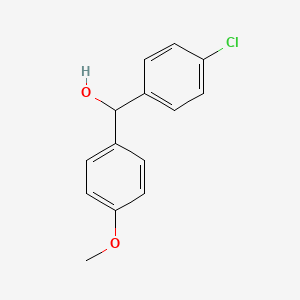

(4-Chlorophenyl)(4-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYTXXDCDYWBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorophenyl 4 Methoxyphenyl Methanol

Established Chemical Synthesis Pathways

The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanol can be broadly categorized into two primary strategies: the reduction of a pre-formed benzophenone core and the carbon-carbon bond-forming reactions mediated by organometallic species.

Reductive Transformations of Carbonyl Precursors

This approach utilizes (4-chlorophenyl)(4-methoxyphenyl)methanone, also known as 4-chloro-4'-methoxybenzophenone, as the direct precursor. The central carbonyl group of the ketone is reduced to a secondary alcohol. This ketone is itself commonly synthesized via a Friedel-Crafts acylation reaction between anisole and 4-chlorobenzoyl chloride. docsity.com

The reduction of ketones to secondary alcohols using hydride reagents is a fundamental and widely employed transformation in organic synthesis. These reactions proceed via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Sodium Borohydride (B1222165) (NaBH₄): This is a selective reducing agent that readily reduces aldehydes and ketones. It is known for its operational simplicity and compatibility with protic solvents like ethanol and methanol (B129727). The reaction involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated during workup or by the solvent to yield the final alcohol.

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups in addition to ketones. youtube.com Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF). The reaction mechanism is analogous to that of NaBH₄, involving nucleophilic hydride attack. A separate aqueous or acidic workup step is required to protonate the resulting aluminum alkoxide complex. youtube.com

| Reagent | Typical Solvent | Key Features | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. | Often integrated with the reaction (solvent protonation). |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Highly reactive, non-selective; reacts with protic solvents. | Requires a separate, careful aqueous/acidic step. youtube.com |

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. This method is considered a "green" chemical process as it often results in high yields with minimal waste.

Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). epa.gov The reaction is typically carried out in a solvent such as 2-propanol or methanol under a pressurized atmosphere of hydrogen. epa.gov The ketone adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms. Studies on the hydrogenation of benzophenone to benzhydrol have shown the reaction to be highly selective, with the rate being dependent on hydrogen pressure and catalyst loading. epa.gov A similar high selectivity would be expected for the reduction of 4-chloro-4'-methoxybenzophenone, yielding this compound.

| Catalyst | Hydrogen Source | Typical Solvents | Reaction Conditions |

|---|---|---|---|

| Raney Nickel | H₂ gas | 2-Propanol, Methanol | Elevated H₂ pressure (800-2200 kPa), 323-343 K. epa.gov |

| Palladium on Carbon (Pd/C) | H₂ gas or transfer agents (e.g., ammonium formate) researchgate.net | Ethanol, Ethyl Acetate | Varies from atmospheric pressure to high pressure. |

| Platinum on Carbon (Pt/C) | H₂ gas | Methanol, Ethanol | Generally requires mild conditions. |

Organometallic Reagent-Mediated Synthesis

This strategy builds the molecular framework by forming a new carbon-carbon bond. It involves the nucleophilic attack of an organometallic carbon species on a carbonyl carbon of an aldehyde.

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. utdallas.edulibretexts.org For the synthesis of this compound, two retrosynthetic pathways are viable:

Route A: Reaction of 4-chlorophenylmagnesium bromide with 4-methoxybenzaldehyde.

Route B: Reaction of 4-methoxyphenylmagnesium bromide with 4-chlorobenzaldehyde.

In either route, the Grignard reagent is prepared by reacting the corresponding aryl halide (4-chlorobromobenzene or 4-bromoanisole) with magnesium metal in an anhydrous ether solvent. libretexts.orgcerritos.edu The resulting organometallic species then acts as a potent nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield the diarylmethanol product. utdallas.edu Care must be taken to maintain strictly anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by water. libretexts.org

| Route | Grignard Reagent | Carbonyl Precursor |

|---|---|---|

| A | 4-Chlorophenylmagnesium bromide | 4-Methoxybenzaldehyde |

| B | 4-Methoxyphenylmagnesium bromide | 4-Chlorobenzaldehyde |

Halogen-lithium exchange is a powerful method for preparing organolithium compounds, particularly aryllithiums, which are not easily accessible through other means. ias.ac.in The reaction is typically very fast, even at low temperatures. harvard.eduwikipedia.org The synthesis of this compound via this protocol is analogous to the Grignard strategy and can proceed through two parallel routes:

Route A: An aryl halide, such as 4-bromo-1-chlorobenzene, is treated with an alkyllithium reagent (commonly n-butyllithium or t-butyllithium) at low temperature (e.g., -78 °C) in an inert solvent like THF or diethyl ether. This rapidly forms 4-chlorophenyllithium. orgsyn.orgethz.ch This potent nucleophile is then reacted in situ with 4-methoxybenzaldehyde.

Route B: 4-Bromoanisole undergoes halogen-lithium exchange with an alkyllithium reagent to generate 4-methoxyphenyllithium, which is then quenched with 4-chlorobenzaldehyde.

The reaction is driven by the formation of a more stable organolithium species. ethz.ch Following the nucleophilic addition to the aldehyde, an aqueous workup is performed to hydrolyze the lithium alkoxide and furnish the desired secondary alcohol.

| Route | Organolithium Reagent | Carbonyl Precursor | Typical Conditions for Exchange |

|---|---|---|---|

| A | 4-Chlorophenyllithium | 4-Methoxybenzaldehyde | n-BuLi or t-BuLi, THF, -78 °C |

| B | 4-Methoxyphenyllithium | 4-Chlorobenzaldehyde | n-BuLi or t-BuLi, THF, -78 °C |

Friedel-Crafts Acylation Followed by Reduction of the Resulting Ketone

The synthesis commences with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, yields (4-chlorophenyl)(4-methoxyphenyl)methanone. The subsequent step involves the reduction of this ketone to the desired diarylmethanol.

Step 1: Friedel-Crafts Acylation

Anisole + 4-Chlorobenzoyl Chloride ---(AlCl₃)--> (4-chlorophenyl)(4-methoxyphenyl)methanone

Step 2: Reduction

(4-chlorophenyl)(4-methoxyphenyl)methanone ---(NaBH₄)--> this compound

This two-step approach is a reliable method for producing this compound and related diarylmethanols nih.gov.

Direct C(sp³)–H Oxidation of Diaryl- or Aryl(heteroaryl)methanes

An alternative synthetic route involves the direct oxidation of the C(sp³)–H bond in the corresponding diarylmethane, (4-chlorophenyl)(4-methoxyphenyl)methane. This method is advantageous as it utilizes a more direct approach to introduce the hydroxyl group.

Transition-Metal-Free Catalysis in Oxidative Processes

Recent advancements have led to the development of transition-metal-free methods for the oxidation of diarylmethanes to diaryl ketones, which can then be reduced to the target alcohol. These methods are attractive due to their reduced environmental impact and cost-effectiveness mdpi.comnih.govscispace.comfrontiersin.org. One such protocol employs molecular oxygen (O₂) as the oxidant, promoted by commercially available silylamides like MN(SiMe₃)₂ (where M can be K, Na, or Li) mdpi.comnih.govscispace.com. This approach offers a mild and efficient way to synthesize various diaryl ketones in high yields and is compatible with a range of functional groups mdpi.comnih.govscispace.com.

While this method directly produces the ketone, a subsequent reduction step, as described previously, would be necessary to obtain this compound.

Molecular Iodine as a Catalyst in Selective Oxidations

Molecular iodine has emerged as a versatile and environmentally benign catalyst for various organic transformations, including oxidation reactions mdpi.comresearchgate.netorganic-chemistry.orgnih.gov. While direct C-H oxidation of diarylmethanes to alcohols using iodine catalysis is a developing area, iodine has been effectively used in the aerobic oxidation of other functional groups mdpi.com. The potential application of iodine-catalyzed selective oxidation of the methylene (B1212753) group in (4-chlorophenyl)(4-methoxyphenyl)methane to the corresponding alcohol presents an interesting avenue for future research.

Enantioselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure chiral alcohols is of great importance in the pharmaceutical industry. Biocatalysis offers a powerful tool for achieving high enantioselectivity in the synthesis of chiral carbinols like (4-Chlorophenyl)(phenyl)methanol and its derivatives.

Biocatalytic Reductions for Chiral (4-Chlorophenyl)(phenyl)methanol and related carbinols

Asymmetric bioreductions, utilizing whole-cell biocatalysts or isolated enzymes, have proven highly effective for the synthesis of chiral alcohols from their corresponding prochiral ketones researchgate.netnih.govnih.gov. For instance, the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone to (S)-(4-chlorophenyl)(phenyl)methanol has been successfully achieved with high conversion and excellent enantiomeric excess using various microorganisms researchgate.net. These biocatalytic methods are often environmentally friendly and can be performed on a gram scale researchgate.net.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| (4-chlorophenyl)(phenyl)methanone | Lactobacillus paracasei BD101 | (S)-(4-chlorophenyl)(phenyl)methanol | >99 | >99 |

| (4-chlorophenyl)(phenyl)methanone | Candida zeylanoides P1 | (S)-(4-chlorophenyl)(phenyl)methanol | - | >99 |

Table 1: Examples of Biocatalytic Reduction of Diaryl Ketones

Optimization of Bioreaction Parameters

To maximize the efficiency and selectivity of biocatalytic reductions, the optimization of reaction parameters is crucial rsc.org. Factors such as pH, temperature, incubation time, and agitation speed can significantly influence the reaction outcome researchgate.net. For the synthesis of (S)-(4-chlorophenyl)(phenyl)methanol using Lactobacillus paracasei BD101, a rotatable composite design-based optimization strategy was employed to determine the optimal conditions researchgate.net. The optimized parameters were found to be a pH of 5.85, a temperature of 37°C, an incubation time of 71 hours, and an agitation speed of 120 rpm, leading to a predicted conversion of 97% and an enantiomeric excess of 99% researchgate.net.

Chiral Catalyst-Mediated Enantioselective Routes

For the synthesis of diarylmethanols where biocatalysis may not be suitable, chiral catalyst-mediated enantioselective methods provide a powerful alternative. These routes often involve the asymmetric addition of an organometallic reagent to an aldehyde or the asymmetric reduction of a ketone.

One prominent approach is the organocatalytic asymmetric arylation of aromatic aldehydes . This method can utilize a γ-amino thiol catalyst to facilitate the mild asymmetric arylation, leading to the formation of diarylmethanols with high enantiomeric excess (95% to >99.5% ee). acs.org Another strategy involves the use of chiral ligands in combination with organometallic reagents.

Advancements in Green Chemistry Synthetic Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance sustainability.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. 4-Methyltetrahydropyran (4-MeTHP) has emerged as a promising green solvent alternative to traditional ethers like tetrahydrofuran (THF). It is particularly well-suited for Grignard reactions, which are a common method for synthesizing diarylmethanols. 4-MeTHP offers advantages such as a higher boiling point, lower peroxide formation tendency, and greater stability, which can lead to safer and more efficient processes.

To circumvent the environmental and economic issues associated with residual metals in pharmaceutical products, there is a growing interest in metal-free and organocatalytic synthetic methods . For the synthesis of diarylmethanols, organocatalytic approaches, such as the direct conversion of racemic diarylmethanols to valuable chiral derivatives using a formal SN1 strategy, have been developed. researchgate.net These methods can offer excellent enantioselectivity under mild conditions. researchgate.net Additionally, metal-free synthesis of related compounds, such as diarylacetic acids from diarylmethanols, has been achieved through electrochemical direct carboxylation, highlighting the potential for metal-free transformations in this area. nih.govresearchgate.net

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. For the synthesis of this compound, continuous flow hydrogenation of the corresponding benzophenone precursor is a viable and efficient strategy. vapourtec.comrsc.orgnih.gov This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. The use of packed-bed reactors with heterogeneous catalysts is particularly advantageous as it simplifies catalyst separation and reuse. vapourtec.com

| Parameter | Batch Hydrogenation | Continuous Flow Hydrogenation |

|---|---|---|

| Safety | Higher risk with large volumes of flammable solvents and hydrogen gas | Improved safety with smaller reaction volumes and better control |

| Efficiency | Longer reaction times, potential for side reactions | Shorter reaction times, improved selectivity |

| Scalability | Challenging, often requires larger reactors | Easier to scale by extending operation time |

A significant portion of the waste generated in pharmaceutical manufacturing is from solvents. nih.gov Therefore, effective solvent recovery and recycling are crucial for a green and sustainable process. For the synthesis of this compound, strategies can be implemented based on the solvents used. For instance, in a process utilizing a toluene-methanol solvent system that forms an azeotrope, a combination of liquid-liquid extraction with water followed by batch distillation can be employed for efficient separation and recovery. Similarly, for a mixture of isooctane and ethyl acetate, pressure swing distillation is an effective technique. The implementation of such recovery systems can lead to significant cost savings and a reduction in the environmental impact by minimizing waste and the need for virgin solvents.

Reactivity and Advanced Chemical Transformations of 4 Chlorophenyl 4 Methoxyphenyl Methanol

Derivatization of the Hydroxyl Functionality

The hydroxyl group of (4-Chlorophenyl)(4-methoxyphenyl)methanol is a prime site for derivatization, enabling the formation of esters and ethers. These reactions are fundamental in synthetic organic chemistry for protecting the alcohol functionality or for introducing new molecular scaffolds.

Esterification Reactions and Subsequent Cleavage Methodologies

The formation of esters from this compound can be achieved through various standard esterification protocols. Given the structural similarity to 4-methoxybenzyl (PMB) alcohol, methods for the synthesis of PMB esters are highly relevant. Common approaches include the reaction of the alcohol with acid chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct. nih.gov Alternatively, direct esterification with a carboxylic acid can be promoted by an acid catalyst, a reaction known as the Fischer esterification. organic-chemistry.orgoperachem.com

The cleavage of the resulting esters, which can be viewed as protected forms of carboxylic acids, is an equally important aspect. The 4-methoxyphenylmethyl ester group, analogous to the PMB ester, can be cleaved under specific conditions that often leave other functional groups intact. Trifluoroacetic acid (TFA) in dichloromethane (B109758) is a common reagent for this purpose, proceeding through a mechanism involving protonation of the carbonyl group followed by the loss of the stable 4-methoxybenzyl carbocation. nih.gov Oxidative methods can also be employed for deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for cleaving p-methoxybenzyl (PMB) ethers and can be applied to the analogous esters. researchgate.net

Table 1: Selected Reagents for Esterification and Cleavage

| Transformation | Reagent/Condition | Remarks |

|---|---|---|

| Esterification | Carboxylic Acid, H₂SO₄ (catalyst) | Fischer Esterification, often requires removal of water. operachem.com |

| Esterification | Acid Chloride, Pyridine (B92270) | Forms ester and pyridinium (B92312) hydrochloride. nih.gov |

| Esterification | Acid Anhydride (B1165640), DMAP (catalyst) | Highly efficient method. |

| Cleavage | Trifluoroacetic Acid (TFA) | Mild conditions, selective for acid-labile groups. nih.gov |

Etherification Pathways and Dimeric Ether Formation

The synthesis of ethers from this compound can be accomplished through several etherification pathways. organic-chemistry.org A chemoselective method for the conversion of benzyl alcohols to their corresponding methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This process is particularly useful as it selectively targets benzylic hydroxyl groups in the presence of other alcohol types. organic-chemistry.orgresearchgate.net The reaction is proposed to proceed through a carbocation intermediate. organic-chemistry.org

An interesting side reaction that can occur during certain transformations of diarylmethanols is the formation of dimeric ethers. For instance, in reactions of diphenylmethanol (B121723) mediated by N-Iodosuccinimide (NIS), the formation of a dimeric ether has been observed as a minor byproduct. mdpi.com This suggests that under certain catalytic conditions, this compound could undergo self-condensation to yield the corresponding bis((4-chlorophenyl)(4-methoxyphenyl)methyl) ether.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, (4-chlorophenyl)(4-methoxyphenyl)methanone. A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-chemistry.org

Given the structural similarity to 4-methoxybenzyl alcohol, which can be photocatalytically oxidized to p-anisaldehyde, similar light-mediated oxidation methods could be applicable. medchemexpress.com More conventional methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, manganese dioxide, or milder, more selective methods such as those employing Dess-Martin periodinane or a Swern oxidation. N-Iodosuccinimide (NIS) has also been shown to mediate the oxidation of propargyl alcohols to ynones, indicating its potential as an oxidant for other types of alcohols under mild conditions. organic-chemistry.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Description |

|---|---|

| Chromic Acid (Jones Reagent) | Strong oxidizing agent, typically used in acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Milder chromium-based reagent, used in dichloromethane. |

| Dess-Martin Periodinane | Mild and selective reagent for oxidizing primary and secondary alcohols. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Mild conditions, avoids heavy metals. |

Nucleophilic Substitution Reactions at the Carbinol Center

The benzylic nature of the carbinol center in this compound makes it susceptible to nucleophilic substitution reactions. The stability of the potential diarylmethyl carbocation intermediate facilitates these transformations.

N-Iodosuccinimide (NIS)-Mediated Transformations of Analogous Alcohols

N-Iodosuccinimide (NIS) has been demonstrated to be a versatile reagent in organic synthesis, capable of promoting a variety of transformations. commonorganicchemistry.comscispace.comdiva-portal.org In the context of benzyl alcohols, NIS can act as a precatalyst for the direct cross-coupling with carbon nucleophiles under solvent-free conditions. mdpi.com For example, the reaction of diphenylmethanol with β-dicarbonyl compounds or electron-rich arenes can be effectively catalyzed by NIS. mdpi.com These reactions likely proceed through the formation of a reactive intermediate that is then attacked by the nucleophile. It is plausible that this compound would undergo similar NIS-mediated reactions with a variety of nucleophiles.

Mechanistic Studies of Substitution Reactions

The mechanism of nucleophilic substitution at the carbinol center of diarylmethanols like this compound is generally considered to proceed through either an Sₙ1 or Sₙ2 pathway, or a pathway with characteristics of both. The presence of two aryl groups capable of stabilizing a positive charge through resonance strongly favors a mechanism with significant Sₙ1 character, involving the formation of a carbocation intermediate.

Studies on related systems, such as nucleophilic aromatic substitution (SₙAr), have explored the possibility of concerted mechanisms. nih.govnih.gov While the substitution at the benzylic carbon is not an SₙAr reaction, the principles of carbocation stability and leaving group ability are central. The rate-limiting step in such substitutions is often the formation of the carbocation. In the case of this compound, the methoxy (B1213986) group on one phenyl ring provides electron-donating stabilization, while the chloro group on the other is electron-withdrawing. This electronic asymmetry can influence the stability of the carbocation and the kinetics of the substitution reaction. Mechanistic studies on the nucleophilic substitution of nitrobenzofurazan ethers with aniline have shown the reaction to proceed via the formation and decomposition of a Meisenheimer complex, a pathway characteristic of SₙAr reactions. researchgate.net However, for substitution at the benzylic carbon of the target molecule, a direct ionization to form a carbocation is a more probable pathway.

Catalytic Reactions Involving the Alcohol Moiety

The hydroxyl group of this compound is a key functional moiety that participates in a variety of catalytic transformations. These reactions are fundamental in synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds, often leveraging catalysts to enhance reaction rates and control selectivity.

Lanthanide-Catalyzed Alcoholysis of Organophosphatesmedchemexpress.com

Lanthanide ions, such as La(III) and Eu(III), are known to be effective catalysts for the cleavage of phosphate (B84403) esters, including toxic organophosphates. The mechanism often involves the coordination of the lanthanide ion to the phosphate group, which polarizes the phosphorus-oxygen bond and makes the phosphorus atom more susceptible to nucleophilic attack.

Table 1: Factors Influencing Lanthanide-Catalyzed Alcoholysis of Organophosphates

| Factor | Influence on Reaction | Example Variables |

| Lanthanide Ion | Acts as a Lewis acid to activate the organophosphate. | La(III), Eu(III), Tb(III) |

| Organophosphate Substrate | The leaving group and steric hindrance affect reactivity. | Paraoxon, Parathion |

| Alcohol Nucleophile | Electronic and steric properties determine nucleophilicity. | This compound |

| Solvent | Can coordinate to the metal ion and influence reaction rates. | Methanol, Acetonitrile |

Exploration of Other Catalytic Conversion Pathways

The alcohol moiety of this compound is a versatile functional group for numerous other catalytic transformations beyond organophosphate cleavage. These pathways are crucial for synthesizing a range of valuable chemical compounds.

One of the most common catalytic conversions is the oxidation of the secondary alcohol to the corresponding ketone, (4-chlorophenyl)(4-methoxyphenyl)methanone. This transformation can be achieved using a wide array of catalytic systems. For instance, photocatalytic oxidation using titanium dioxide is a known method for converting substituted benzyl alcohols into their respective aldehydes or ketones. researchgate.net Similarly, heterobimetallic complexes, such as those containing copper and zinc, have been shown to effectively catalyze the selective oxidation of alcohols to aldehydes using hydrogen peroxide as an oxidant. osaka-u.ac.jp

Another significant pathway is the nucleophilic substitution of the hydroxyl group. The alcohol can be activated by a catalyst, typically a Lewis or Brønsted acid, to facilitate its departure as a water molecule. The resulting carbocation intermediate is then attacked by a nucleophile. Mesoporous silica-supported oxovanadium catalysts have proven effective for the direct nucleophilic substitution of benzyl alcohols with thiols and other nucleophiles under mild conditions. This method is noted for its high chemoselectivity, activating alcohols in the presence of other sensitive functional groups.

Furthermore, catalytic systems can be employed for esterification reactions. For example, 4-Methoxybenzyl alcohol, a related compound, is known to undergo esterification with α-lipoic acid. researchgate.net This suggests that this compound could similarly be converted to various esters through catalyzed reactions with carboxylic acids or their derivatives.

Table 2: Selected Catalytic Conversion Pathways for the Alcohol Moiety

| Reaction Type | Catalyst Type | Potential Product |

| Oxidation | Photocatalysts (e.g., TiO2), Heterobimetallic complexes | (4-chlorophenyl)(4-methoxyphenyl)methanone |

| Nucleophilic Substitution | Supported oxovanadium, Lewis/Brønsted acids | Ethers, Sulfides, Alkylated compounds |

| Esterification | Acid or Base Catalysts | Carboxylate Esters |

Therefore, the article focusing solely on the spectroscopic and structural elucidation of this compound with detailed, cited research findings cannot be generated at this time.

Spectroscopic and Structural Elucidation of 4 Chlorophenyl 4 Methoxyphenyl Methanol

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions in conjugated systems. The absorption of UV or visible light by (4-Chlorophenyl)(4-methoxyphenyl)methanol promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this molecule are the substituted phenyl rings.

Table 1: UV-Vis Absorption Data for a Related Compound

| Compound | λmax (nm) | Solvent |

|---|

Data extracted from a study on a related nicotinonitrile derivative. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and its environment. For a molecule to be fluorescent, it typically needs a rigid, conjugated system.

Direct fluorescence data for this compound is not available. However, the related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, exhibits strong blue fluorescence. researchgate.net When excited at 332 nm in a DMSO solution, it emits light with a maximum wavelength at 437 nm. researchgate.net This fluorescence is attributed to the intramolecular charge transfer between the electron-donating methoxyphenyl group and the rest of the molecule. researchgate.net The fluorescence properties of such compounds are often solvent-dependent, showing shifts in emission wavelength in solvents of varying polarity. rsc.orgresearchgate.netnih.govresearchgate.net The introduction of substituents on the phenyl rings, such as silyl groups on a naphthalene core, has been shown to cause bathochromic shifts in emission maxima and an increase in fluorescence intensity. mdpi.com

Table 2: Fluorescence Data for a Related Compound

| Compound | Excitation λ (nm) | Emission λ (nm) | Solvent |

|---|

Data from a study on a related nicotinonitrile derivative. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of molecular weight and elemental composition, and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C14H13ClO2), the exact mass can be calculated and compared with the experimental value to confirm its identity.

While specific HRMS data for the target compound is not provided in the search results, the technique is routinely used for the characterization of similar diaryl compounds. For instance, LC-HRMS/MS analysis has been effectively used to identify and characterize diarylheptanoids from natural sources by analyzing their fragmentation patterns and neutral losses. nih.gov The fragmentation of this compound would likely involve cleavage of the C-C bond connecting the two aromatic rings to the central carbon, as well as loss of water from the methanol (B129727) group. The mass spectrum of a related compound, (4-chlorophenyl)methanol, shows a base peak at m/z 141, corresponding to the molecular ion. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and the identification of compounds in various matrices. phcogj.comphcogj.comnih.gov

An LC-MS analysis of this compound would allow for its separation from impurities and subsequent identification based on its mass spectrum. The choice of solvent system is crucial for effective separation and ionization. researchgate.net While a specific LC-MS method for this compound is not detailed, methods developed for other diaryl compounds, such as diarylheptanoids, often utilize reverse-phase chromatography coupled with time-of-flight (TOF) mass spectrometry for rapid identification. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound itself is not reported in the provided results, the crystal structure of the related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been determined. researchgate.net This compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis of such structures reveals important details about molecular conformation, such as the dihedral angles between the phenyl rings, and the nature of intermolecular interactions, which can include hydrogen bonds and π-π stacking. researchgate.netmdpi.commdpi.com For substituted aromatic compounds, X-ray analysis is crucial for confirming the molecular geometry and understanding the packing forces that govern the crystal lattice. researchgate.net

Table 3: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|

Data from a single crystal X-ray diffraction study on a related nicotinonitrile derivative. researchgate.net

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the molecular structure and crystal packing of a crystalline solid. This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a complete three-dimensional representation of the molecule.

Despite a thorough search of crystallographic databases, no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located. However, to illustrate the type of detailed structural information that would be obtained from such a study, data for the closely related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which contains both the 4-chlorophenyl and 4-methoxyphenyl (B3050149) moieties, is presented. researchgate.net

The study of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net The detailed crystallographic data for this related compound are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C21H15ClN2O2 |

| Formula Weight | 378.81 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8596(5) |

| b (Å) | 27.460(3) |

| c (Å) | 15.3972(19) |

| β (°) | 99.115(3) |

| Volume (ų) | 1611.3(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.446 |

Data for the related compound 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, presented for illustrative purposes. researchgate.net

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and dissolution rate. nih.gov The study of polymorphism is particularly crucial in the pharmaceutical industry, as the polymorphic form of an active pharmaceutical ingredient can impact its bioavailability and therapeutic efficacy. nih.gov

As of the current literature survey, no specific studies on the polymorphism of this compound have been reported. The investigation of polymorphism for a given compound typically involves crystallization experiments under a variety of conditions, such as different solvents, temperatures, and cooling rates. The resulting solid forms are then analyzed using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize any different crystalline forms.

The potential for polymorphism in this compound would be influenced by factors such as the conformational flexibility of the molecule, particularly rotation around the single bonds connecting the phenyl rings to the central carbinol carbon, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Different packing arrangements and molecular conformations could lead to the formation of multiple polymorphs, each with a unique set of solid-state characteristics. The identification and characterization of these forms would be a critical step in the comprehensive solid-state analysis of this compound.

Theoretical and Computational Studies of 4 Chlorophenyl 4 Methoxyphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of (4-Chlorophenyl)(4-methoxyphenyl)methanol, enabling a detailed examination of its molecular structure and electronic properties. These ab initio and DFT methods provide a framework for understanding the molecule's conformational preferences, orbital energies, and charge distribution, which collectively determine its chemical behavior.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of organic compounds due to its favorable balance of accuracy and computational cost. DFT calculations, particularly with hybrid functionals like B3LYP, are frequently used to model the geometry, electronic structure, and reactivity of complex molecules. For a molecule like this compound, DFT provides a reliable means to explore its fundamental chemical nature.

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its structure. DFT methods, often paired with a basis set such as 6-311++G(d,p), are employed to perform this optimization.

Table 1: Exemplar Optimized Geometrical Parameters for a Diaryl-Methanol Structure Note: The following data are representative examples of what a DFT calculation would yield and are not specific experimental or calculated values for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (methanol) | e.g., 1.43 Å |

| C-Cl | e.g., 1.75 Å | |

| C-O (methoxy) | e.g., 1.36 Å | |

| Bond Angle | (Phenyl)-C-(Phenyl) | e.g., 112° |

| H-O-C | e.g., 109° | |

| Dihedral Angle | Cl-C-C-C (Ring) | e.g., 180° |

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited, which is relevant for understanding potential intramolecular charge transfer (ICT) processes. In this compound, charge transfer could occur from the electron-donating methoxy-substituted ring to the electron-withdrawing chloro-substituted ring.

Table 2: Representative Frontier Molecular Orbital (FMO) Properties Note: These values are illustrative of typical outputs from DFT calculations for similar aromatic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | e.g., -6.2 eV | Electron-donating ability |

| LUMO Energy | e.g., -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | e.g., 4.7 eV | Chemical reactivity, stability |

The distribution of electron density within a molecule governs its electrostatic interactions. DFT calculations can provide Mulliken or Natural Bond Orbital (NBO) atomic charges, which assign a partial charge to each atom. This analysis reveals how electrons are shared, identifying which parts of the molecule are electron-rich or electron-poor.

A Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. The ESP is mapped onto the molecule's electron density surface, using a color scale where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the chlorine atom, highlighting these as potential sites for hydrogen bonding and other interactions.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio approach for quantum chemical calculations. Unlike DFT, which includes electron correlation effects through an approximation, the HF method treats electron-electron repulsion in an averaged way and neglects electron correlation.

While often less accurate than DFT for many molecular properties, HF calculations are still valuable. They are sometimes used as a starting point for more advanced, correlation-corrected methods. Comparing HF results with DFT results can also provide insights into the importance of electron correlation for a particular system. For molecules like this compound, HF calculations can be used to compute geometries and orbital energies, though the results are generally considered less predictive than those from modern DFT functionals.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, theoretical vibrational frequencies can be calculated and compared to an experimental FT-IR spectrum. A strong correlation between the calculated and observed frequencies, often after applying a scaling factor to the computational data to account for systematic errors, confirms that the optimized geometry accurately represents the real molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption peaks, providing insight into the electronic structure and chromophores within the molecule. This correlation between theoretical predictions and experimental measurements provides a powerful synergy, enhancing the understanding of the molecule's properties.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

A comprehensive understanding of the solid-state structure of this compound would necessitate an analysis of its crystal packing and the non-covalent interactions that govern its supramolecular assembly. Hirshfeld surface analysis is a powerful computational tool for quantifying intermolecular contacts in crystalline materials.

This analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is a three-dimensional map that visualizes and quantifies the different types of intermolecular interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It would be expected to form O-H···O hydrogen bonds with the methoxy group or the hydroxyl group of neighboring molecules.

Halogen Bonding: The chlorine atom on the chlorophenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.

van der Waals Forces: A network of weaker van der Waals forces, including H···H, C···H, and Cl···H contacts, would also contribute significantly to the crystal packing.

The results of a Hirshfeld analysis are often presented as a 2D fingerprint plot, which provides a summary of the intermolecular contacts. A hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the interactive table below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | 40 - 50% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 10 - 15% |

| Cl···H/H···Cl | 5 - 10% |

| C···C | 1 - 5% |

| Cl···C/C···Cl | < 1% |

| O···C/C···O | < 1% |

Molecular Dynamics Simulations (Potential for advanced studies)

Molecular dynamics (MD) simulations offer a computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, interactions with solvents, and potential behavior in a biological environment.

In a typical MD simulation, the molecule would be placed in a simulation box, often solvated with water or another relevant solvent. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom.

Potential advanced studies using MD simulations for this compound could include:

Conformational Analysis: Identifying the most stable conformations of the molecule in different environments. The dihedral angles between the phenyl rings and the central methanol (B129727) carbon are key degrees of freedom that would be explored.

Solvation Studies: Analyzing the hydration shell around the molecule to understand how it interacts with water molecules. This would involve calculating radial distribution functions for different atom pairs.

Binding Affinity Calculations: If a biological target for this molecule were identified, MD simulations could be used in conjunction with methods like free energy perturbation or thermodynamic integration to predict its binding affinity.

Aggregation Studies: Investigating the tendency of the molecules to self-assemble or aggregate in solution, which can be important for understanding its physical properties and potential for formulation.

The development of accurate force field parameters specific to this compound would be a critical first step for any meaningful MD simulation study. These simulations would complement experimental data and provide a deeper, atomistic-level understanding of the molecule's behavior.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate and Building Block

As a bifunctional molecule, (4-Chlorophenyl)(4-methoxyphenyl)methanol is a pivotal building block for constructing more complex molecular architectures. Its hydroxyl group can be easily transformed, and its diaryl framework is a common motif in many target compounds.

The secondary alcohol functionality of this compound allows for its straightforward oxidation to the corresponding diarylmethanone, (4-chlorophenyl)(4-methoxyphenyl)methanone. This ketone is a crucial intermediate in various synthetic pathways. Conversely, the synthesis of the methanol (B129727) often proceeds via the reduction of this ketone. For instance, the reduction of diarylmethanones to diarylmethanols is a common step in multi-step syntheses. A typical laboratory procedure involves using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol or a mixture of dimethyl ether (DME) and dichloromethane (B109758) (CH₂Cl₂). nih.govias.ac.in This transformation is a key step in preparing building blocks for more complex molecules, including metabolites of pharmaceuticals. ias.ac.in

The table below illustrates the fundamental transformation between the methanol and its corresponding ketone.

| Starting Material | Reagent/Condition | Product | Application |

| (4-chlorophenyl)(4-methoxyphenyl)methanone | NaBH₄ | This compound | Synthesis of Intermediates nih.govias.ac.in |

| This compound | Oxidizing Agent (e.g., MnO₂) | (4-chlorophenyl)(4-methoxyphenyl)methanone | Synthesis of Carbonyl Compounds ias.ac.in |

The diaryl scaffold provided by this compound and its derivatives is integral to the synthesis of various heterocyclic compounds. beilstein-journals.org For example, chalcones, which can be derived from related diarylmethanones, are precursors to nicotinonitrile derivatives. researchgate.net The synthesis involves a cyclization reaction of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of a base like sodium methoxide. researchgate.net This demonstrates how the core structure can be incorporated into six-membered heterocyclic rings, which are prevalent in many pharmaceutical compounds. beilstein-journals.orgresearchgate.net

Functionality as a Linker or Protecting Group in Solid-Phase Organic Synthesis

In solid-phase organic synthesis (SPOS), molecules are built step-by-step while attached to a solid polymer support, which simplifies purification. Linkers are the chemical handles that connect the growing molecule to this support. Diphenylmethanol (B121723) derivatives, structurally similar to this compound, are utilized to develop acid-labile linkers. nih.govresearchgate.net

The stability of the bond between the linker and the synthesized molecule is crucial and can be "tuned" by modifying the electronic properties of the phenyl rings. nih.govresearchgate.net For example, the introduction of chloro- and methoxy- groups affects the stability of the benzhydryl cation formed during cleavage. cmu.edu Esters formed from these types of methanols can be designed to be stable under a variety of reaction conditions but can be cleaved using specific acids like trifluoroacetic acid (TFA). nih.gov This allows for the selective release of the final product from the solid support. nih.govcsic.es The development of such linkers is a significant advantage for the polymer-supported synthesis of small molecule libraries. nih.gov

The general principle of using a diphenylmethanol-type linker is shown below:

| Linker Type | Attachment | Cleavage Condition | Benefit |

| Hydroxytetrachlorodiphenylmethyl (HTPM) Linker | Carboxylic acids, amines, alcohols | 20% TFA in CH₂Cl₂ | Stable to a wide variety of nucleophiles and bases nih.gov |

| Rink-type Chloride Analogue | Nucleophiles (carboxylates, alcohols) | 1-5% v/v TFA in CH₂Cl₂ | Enhanced stability compared to traditional Rink chloride resins cmu.edu |

Precursor for Analogs with Potential Biological Activity in Medicinal Chemistry Research

The diarylmethane motif, readily accessible from this compound, is a common core structure in many biologically active compounds. This makes the title compound a valuable starting point for medicinal chemistry research and drug discovery.

This compound and its corresponding diarylmethane are key intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type-2 diabetes. nih.govias.ac.in The synthesis of SGLT2 inhibitors such as dapagliflozin (B1669812) often involves the creation of a C-aryl glucoside, where the diarylmethane moiety is a critical component of the aglycone. nih.gov The synthesis typically involves a Friedel-Crafts acylation to form a diarylmethanone, followed by reduction to the diarylmethanol, and a subsequent reduction to the final diarylmethane. nih.gov

Furthermore, the core structures related to this compound are found in antihistamine research. For instance, novel quinazolinone derivatives have been synthesized and shown to possess H1-antihistaminic activity. researchgate.net While not a direct synthesis from the title compound, these structures highlight the importance of the substituted diaryl framework in developing new anti-allergic drugs. researchgate.netscispace.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying a lead compound, chemists can optimize its potency, selectivity, and pharmacokinetic properties. nih.govelsevierpure.com The this compound scaffold provides a platform for such modifications. Researchers can vary the substituents on either phenyl ring, alter the linker between the rings, or replace the rings with other aromatic or heterocyclic systems. nih.gov These modifications allow for a detailed exploration of the chemical space around the lead compound to identify derivatives with improved therapeutic potential. elsevierpure.comnih.gov For example, in the development of dopamine (B1211576) transporter (DAT) inhibitors, SAR studies on related tropane (B1204802) structures have been crucial in identifying the structural requirements for potency and selectivity. nih.gov

Utilization in the Production of Specialty Chemicals and Functional Materials

This compound and its parent ketone structure are pivotal precursors in the synthesis of a variety of specialty chemicals and functional materials. The unique combination of the electron-withdrawing chlorophenyl group and the electron-donating methoxyphenyl group imparts specific properties to its derivatives, making them valuable in materials science and medicinal chemistry.

One of the significant applications is in the creation of fluorescent materials. Derivatives of this compound are used to synthesize complex molecules that exhibit strong fluorescence. For instance, the structural motif is central to the synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. bohrium.comresearchgate.net This nicotinonitrile derivative is notable for its thermal stability, being stable up to 300°C, and its property of emitting strong blue fluorescence at 437 nm when excited at a wavelength of 332 nm. bohrium.comresearchgate.net Such fluorescent compounds are investigated for potential use in optical applications. bohrium.com

The core structure is also integral to the synthesis of heterocyclic compounds with potential biological activities, which are classified as specialty chemicals. Isoxazole (B147169) derivatives, for example, are synthesized using precursors containing the (4-chlorophenyl) and (4-methoxyphenyl) moieties. wpmucdn.com Isoxazoles are a class of compounds extensively studied for a wide range of biological effects, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties. wpmucdn.com The synthesis of molecules like 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole highlights the role of the parent structure in developing new pharmacologically active agents. wpmucdn.com

Below is a table summarizing the properties of a key functional material derived from this chemical family.

| Derivative Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Thermal Stability | Potential Application |

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 | 437 (Blue Fluorescence) | Up to 300°C | Optical Materials |

Methodological Developments for the Synthesis of its Derivatives

The development of synthetic methodologies for derivatives of this compound is an active area of research, focusing on the creation of complex molecules with specific functionalities. These methods often involve multi-step syntheses starting from related precursors.

A prominent methodological approach is the use of cyclization and condensation reactions to build complex heterocyclic systems. The synthesis of fluorescent nicotinonitrile derivatives, for example, is achieved through the cyclization reaction of a chalcone derivative—specifically (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one—with malononitrile in the presence of a base like sodium methoxide. bohrium.com This process efficiently constructs the substituted pyridine (B92270) ring system that forms the core of the functional material. bohrium.com

Another key methodological development involves heterocycle formation to produce compounds with potential biological activity. The synthesis of isoxazole derivatives is a prime example. This process starts with a brominated chalcone, which undergoes a ketone addition reaction with hydroxylamine, followed by an intramolecular cyclization. wpmucdn.com The reaction proceeds through a ketoxime intermediate, and subsequent base-induced elimination of bromine leads to the formation of the stable aromatic isoxazole ring. wpmucdn.com This multi-step synthesis demonstrates a versatile route to a class of specialty chemicals.

The table below outlines the key synthetic methodologies for producing derivatives.

| Methodology | Starting Precursors | Key Reagents | Derivative Class | Example Product |

| Cyclization/Condensation | Chalcone derivative, Malononitrile | Sodium methoxide | Nicotinonitriles | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile bohrium.com |

| Heterocycle Formation | Brominated Chalcone | Hydroxylamine, Base | Isoxazoles | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole wpmucdn.com |

These synthetic strategies underscore the importance of the (4-Chlorophenyl)(4-methoxyphenyl) core structure as a versatile building block in organic synthesis, enabling the creation of diverse and functionalized molecules.

Conclusion and Future Research Perspectives

Synthesis of Key Research Achievements and Contributions

Research into (4-Chlorophenyl)(4-methoxyphenyl)methanol, a notable member of the benzhydrol family of compounds, has established a solid foundation for its synthesis and preliminary application. The primary and most well-documented synthetic routes involve the reduction of the corresponding ketone, 4-chloro-4'-methoxybenzophenone, or the Grignard reaction. The latter, a classic carbon-carbon bond-forming reaction, typically employs the nucleophilic addition of a Grignard reagent like 4-chlorophenylmagnesium bromide to 4-methoxybenzaldehyde. fresnostate.edumnstate.edu These methods are reliable for producing the diarylmethanol scaffold.

The principal contribution of this compound in the scientific literature is its role as a versatile precursor and intermediate in the synthesis of more complex molecules. fresnostate.edu Its structural framework is a key component in the development of various pharmaceuticals, agrochemicals, and materials. fresnostate.eduontosight.ai For instance, benzhydrol derivatives are foundational to certain antihistamines and antidepressants. fresnostate.edu The presence of the chloro and methoxy (B1213986) substituents on the phenyl rings provides distinct electronic properties and sites for further chemical modification, making it a valuable building block in synthetic chemistry.

Identification of Unexplored Synthetic Pathways and Optimization Opportunities

While current synthetic methods are effective, there is considerable room for optimization and exploration of novel pathways. Future research should focus on developing more sustainable and efficient synthetic protocols.

Green Chemistry Approaches: The development of catalytic systems that avoid stoichiometric reagents, such as those used in classical Grignard reactions or hydride reductions, is a key area for improvement. Exploring biocatalytic reductions or transfer hydrogenation using environmentally benign hydrogen donors could offer greener alternatives.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability. Continuous flow Grignard reactions, for example, are becoming increasingly viable. chemrxiv.org

Novel Coupling Reactions: Modern cross-coupling methodologies could provide alternative routes. For instance, a samarium/copper-mediated three-component reaction has been developed for constructing diarylmethanol skeletons, suggesting that similar novel strategies could be applied to synthesize this specific compound. researchgate.net

Mechanochemistry: Investigating solid-state reactions through ball milling could reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry.

Optimization of existing methods could involve fine-tuning reaction conditions, such as solvent systems and temperature, to improve yields and minimize by-product formation. google.com

Directions for Advanced Spectroscopic and Computational Characterization

The characterization of this compound has largely relied on standard techniques like NMR and IR spectroscopy. irjet.net However, a deeper understanding of its structural and electronic properties could be achieved through more advanced methods.

Crystallographic Analysis: A single-crystal X-ray diffraction study would provide definitive information on its three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding its physical properties and for computational modeling.

Advanced NMR Studies: Two-dimensional NMR techniques (COSY, HSQC, HMBC) could be used to unambiguously assign all proton and carbon signals, especially in more complex derivatives. Solid-state NMR could provide insights into the compound's structure and dynamics in the solid phase.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the molecular geometry, vibrational frequencies, and electronic properties. irjet.netelixirpublishers.com Such studies can predict the HOMO-LUMO energy gap, which indicates the molecule's electronic charge transfer potential. irjet.net Furthermore, computational methods can elucidate reaction mechanisms, model transition states, and predict the reactivity of the compound in various chemical environments, guiding future synthetic efforts. nih.govrsc.org

Prospects for Novel Applications in Contemporary Organic Chemistry and Chemical Biology

The diarylmethanol scaffold is present in numerous biologically active molecules and functional materials. researchgate.net The specific substitution pattern of this compound presents unique opportunities for future applications.

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. Substituted benzhydrols and related structures have been investigated for antimicrobial, antioxidant, and anticancer properties. researchgate.netderpharmachemica.com The chlorine atom and methoxy group can be modified to tune the molecule's biological activity and pharmacokinetic properties.

Materials Science: As a derivative of benzhydrol, the compound could be a precursor for new polymers or liquid crystals. The diaryl structure is often associated with interesting photophysical properties. For example, related structures have been shown to exhibit strong blue fluorescence, suggesting potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Asymmetric Catalysis: Chiral diarylmethanols are valuable products in organic synthesis. acs.org Developing enantioselective methods to synthesize chiral this compound would open avenues for its use as a chiral building block or in the synthesis of chiral ligands for asymmetric catalysis.

Photochemistry: Benzophenones, which are precursors to benzhydrols, are widely used as photoinitiators. ontosight.ai The photochemical properties of this compound itself could be investigated for applications in photoredox catalysis or as a photosensitive protecting group.

Q & A

Basic: What are the standard synthetic routes for (4-Chlorophenyl)(4-methoxyphenyl)methanol, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via reduction of the corresponding ketone precursor, such as (4-chlorophenyl)(4-methoxyphenyl)ketone, using reducing agents like sodium borohydride (NaBH₄) in ethanol under reflux . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of NaBH₄), solvent polarity (ethanol vs. THF), and reaction time (4–6 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. For large-scale synthesis, catalytic hydrogenation with Pd/C or Raney Ni in methanol at 50–60°C under H₂ pressure (3–5 atm) improves yield (85–90%) while minimizing byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.4 ppm for chlorophenyl; δ 6.8–7.0 ppm for methoxyphenyl). The benzylic -OH proton resonates at δ 2.5–3.0 ppm (broad singlet) .

- FT-IR : O-H stretch (~3400 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and C-Cl at ~750 cm⁻¹ .

- UV-Vis : Absorption maxima at 260–280 nm due to π→π* transitions in conjugated aryl systems .

- XRD : Confirms crystalline structure; dihedral angles between aromatic rings (~60–70°) indicate steric hindrance .

Advanced: How can computational methods like DFT predict the electronic properties and reactive sites of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs):

- HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .

- Molecular Electrostatic Potential (MEP) maps highlight nucleophilic sites (methoxy oxygen) and electrophilic regions (chlorophenyl ring) .

- Transition state analysis (e.g., for oxidation to ketone) reveals activation energies (~25 kcal/mol) and solvent effects (PCM model) .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Comparative Assays : Test the compound and analogs (e.g., fluoro/methyl derivatives) under identical conditions (e.g., IC₅₀ in MCF-7 cells) to isolate substituent effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized ketone) that may confound activity data .

- Dose-Response Reproducibility : Validate cytotoxicity (e.g., via MTT assays) across ≥3 independent labs to rule out batch variability .

Basic: What are the common derivatives of this compound, and how do structural modifications impact reactivity?

Answer:

- Oxidation : Forms (4-chlorophenyl)(4-methoxyphenyl)ketone (PCC in DCM, 85% yield), enhancing electrophilicity for Grignard reactions .

- Esterification : Acetylation (acetic anhydride/pyridine) produces a stable ester derivative, masking the -OH group for lipophilicity studies (logP increase by ~1.5) .

- Halogen Swap : Replacing Cl with Br (via Ullmann coupling) increases steric bulk, reducing nucleophilic substitution rates by ~40% .

Advanced: How to design experiments to investigate the metabolic stability and degradation pathways of this compound in biological systems?

Answer:

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH, sampling at 0, 15, 30, 60 min. Analyze via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methoxy group) .

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track degradation products in vivo (e.g., fecal excretion vs. renal clearance) .

- CYP450 Inhibition : Use recombinant enzymes (CYP3A4, 2D6) to determine metabolic pathways and potential drug-drug interactions .

Basic: What are the critical considerations for ensuring purity and stability of this compound during storage?

Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .

- Purity Monitoring : Regular HPLC checks (C18 column, 70:30 MeOH/H₂O) detect degradation; accept ≤5% impurity over 6 months .

- Light Sensitivity : UV stability tests (exposure to 254 nm for 24h) confirm no photodegradation; use light-resistant containers .

Advanced: What are the mechanistic implications of substituent effects (e.g., chloro vs. methoxy groups) on the compound’s reactivity in nucleophilic substitution?

Answer:

- Electron-Withdrawing Cl : Activates the chlorophenyl ring for SNAr reactions (e.g., with amines, k ≈ 0.15 M⁻¹s⁻¹ in DMF) .

- Electron-Donating OMe : Deactivates the methoxyphenyl ring, directing electrophiles to the chlorophenyl site (ortho/para selectivity) .

- Cross-Coupling : Suzuki-Miyaura reactions with Cl-substituted aryl boronic acids proceed at 80°C (Pd(PPh₃)₄, K₂CO₃, 70% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.